B1580058 L-ISOLEUCINE-N-T-BOC (15N)

L-ISOLEUCINE-N-T-BOC (15N)

Cat. No.: B1580058
M. Wt: 232.28
Attention: For research use only. Not for human or veterinary use.
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Description

L-Isoleucine-N-t-Boc (15N) is a stable isotope-labeled derivative of the branched-chain amino acid L-isoleucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the nitrogen atom is enriched with the 15N isotope. This compound is critical in metabolic studies, isotopic tracing, and mass spectrometry-based analyses due to its ability to serve as an internal standard or tracer. Its molecular formula is C₁₁H₂¹⁵NO₄, with a molecular weight of 232.29 g/mol (calculated by replacing natural 14N with 15N in the non-labeled compound, which has a molecular weight of 231.29 g/mol) . It typically exhibits high purity (≥98%) and shares physical properties with its non-labeled counterpart, including solubility in methanol and a melting point range of 66–69°C .

Properties

Molecular Weight

232.28

Purity

98%

Origin of Product

United States

Scientific Research Applications

Proteomics and Mass Spectrometry

Stable Isotope Labeling:
L-Isoleucine-N-t-BOC (15N) is widely used in quantitative proteomics, particularly in techniques such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and Stable Isotope Labeling in Mammals (SILAM). These methods allow researchers to label proteins in vivo, facilitating the study of protein dynamics and interactions within biological systems.

Case Study:
In a study by Cambridge Isotope Laboratories, researchers utilized 15N-labeled amino acids to trace protein synthesis and degradation in mouse models. The incorporation of L-Isoleucine-N-t-BOC (15N) into proteins enabled the differentiation between newly synthesized proteins and pre-existing ones, providing insights into metabolic changes during disease progression .

Metabolic Studies

Nitrogen Tracing:
The use of L-Isoleucine-N-t-BOC (15N) allows for the tracing of nitrogen pathways in biological systems. For instance, a study investigated the incorporation of 15N from L-leucine into isoleucine within rat brain tissues, demonstrating how nitrogen from dietary sources is utilized in amino acid synthesis . This application is crucial for understanding metabolic disorders and nutritional impacts on health.

Data Table: Nitrogen Incorporation Studies

Study ReferenceOrganismMethodologyKey Findings
RatGC-MS15N from leucine incorporated into isoleucine only.
Soil Microbes15N-SIPAssessed nitrogen assimilation from labeled substrates.

Soil Microbiology

Stable Isotope Probing:
L-Isoleucine-N-t-BOC (15N) is applied in soil microbiology to study nitrogen cycling and microbial biomass production. The compound-specific stable isotope probing (SIP) technique allows researchers to track the fate of nitrogen in soil ecosystems, providing insights into nutrient dynamics and microbial interactions.

Case Study:
A study demonstrated the utility of 15N-SIP using L-Isoleucine-N-t-BOC (15N) to assess microbial assimilation of nitrogen from organic amendments. This approach revealed how different nitrogen sources affect soil microbial communities and their functional roles .

Structural Biology

NMR Spectroscopy:
The compound has been utilized in NMR spectroscopy to differentiate between isoleucine and its epimer allo-isoleucine. The isotopic labeling aids in understanding the structural dynamics of proteins and peptides, allowing for more accurate assignments of NMR signals.

Data Table: NMR Studies on Isoleucine Derivatives

Study ReferenceTechniqueFocus AreaFindings
NMREpimerizationDifferentiated between L-isoleucine and D-allo-isoleucine using chemical shifts.
DFTChemical ShiftsAnalyzed effects of solvation on 15N chemical shifts in proteins.

Biochemical Research

Enzyme Activity Studies:
L-Isoleucine-N-t-BOC (15N) can be used to investigate enzyme kinetics and mechanisms by providing a labeled substrate for enzymatic reactions. This application helps elucidate the roles of specific amino acids in metabolic pathways.

Comparison with Similar Compounds

Research Findings and Challenges

  • Isotopic Cross-Talk: Studies note that co-eluting isotopes (e.g., 13C and 15N in dual-labeled compounds) can complicate data interpretation, making single-label derivatives like L-Isoleucine-N-t-Boc (15N) preferable for targeted nitrogen studies .
  • Synthetic Limitations: Boc protection of branched-chain amino acids like isoleucine requires stringent anhydrous conditions, unlike simpler glycine derivatives .

Preparation Methods

Biosynthetic and Microbial Production of L-[15N]-Isoleucine

One of the primary methods for preparing ^15N-labeled isoleucine involves microbial biosynthesis using bacteria such as Corynebacterium glutamicum, a glutamic acid overproducer. The process includes:

  • Cultivation of C. glutamicum in a leucine or isoleucine production medium supplemented with ^15N-labeled ammonium sulfate as the nitrogen source.
  • Controlled feeding of precursors such as alpha-ketobutyrate for isoleucine biosynthesis.
  • The isotopic enrichment of ^15N in the product reaches approximately 90-96% atom efficiency.
  • Purification follows microbial cultivation, verified by proton NMR and GC-MS analysis.

This method yields L-[^15N]-isoleucine at concentrations around 120 µmol/ml with high isotopic purity (95-96%) confirmed by mass spectrometry techniques.

Enzymatic Synthesis of L-[15N]-Isoleucine-N-T-BOC

Enzymatic synthesis offers a stereospecific and efficient alternative to chemical synthesis, avoiding racemic mixtures. The key enzymatic approach involves:

  • Use of recombinant leucine dehydrogenase (LeuDH) from Bacillus stearothermophilus to catalyze the reductive amination of the corresponding α-keto acid (DL-α-keto-β-methyl-n-valerate) in the presence of ^15NH_4Cl and NADH.
  • Coupling with glucose dehydrogenase for NADH regeneration to enhance reaction economy and efficiency.
  • Reaction conditions typically include a pH of 8, temperature of 30°C, and glucose as an electron donor.
  • Post-reaction, the mixture is heated to denature enzymes, followed by filtration and purification using ion-exchange chromatography (Dowex 50WX-8 resin in H^+ form).
  • Reaction efficiencies for L-[15N]-isoleucine synthesis are reported between 80-85%, with high enantiomeric purity ensured by enzymatic specificity.
Amino Acid Reaction Efficiency (%)
L-[15N]-Isoleucine 85
L-[15N]-Norleucine 80
L-[15N]-Norvaline 95

This enzymatic method is advantageous due to its stereospecificity, mild conditions, and cost-effectiveness compared to chemical synthesis.

Chemical Synthesis via Boc Protection and Isotopic Labeling

Chemical synthesis of L-ISOLEUCINE-N-T-BOC (15N) typically involves:

  • Starting from commercially available L-isoleucine labeled with ^15N at the amino group.
  • Protection of the amino group by reaction with di-tert-butyl dicarbonate (BOC anhydride) under controlled conditions to yield the N-BOC protected amino acid.
  • The BOC protection is performed in organic solvents such as DMF or dichloromethane, often in the presence of a base like triethylamine or diisopropylethylamine to scavenge generated acid.
  • Purification by preparative HPLC or crystallization to isolate the pure L-ISOLEUCINE-N-T-BOC (15N).

An alternative advanced method involves triflate alkylation of di-tert-butyl [^15N]imidodicarbonate to synthesize chiral Boc-amino acids, including isoleucine derivatives, with high enantiomeric purity confirmed by HPLC. This method extends the scope of isotopic labeling with high stereochemical control.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

For applications in peptide synthesis, L-ISOLEUCINE-N-T-BOC (15N) is used as a building block in Fmoc/tBu SPPS:

  • The ^15N-labeled amino acid is first protected with BOC on the amino group.
  • It is then incorporated into peptides using automated microwave-assisted peptide synthesizers.
  • Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and bases like diisopropylethylamine are used to activate and couple the amino acid to the growing peptide chain.
  • The process is monitored by tests such as the chloranil test to confirm coupling completion.
  • After synthesis, peptides are cleaved and purified by preparative HPLC, ensuring the isotopic label is retained in the final product.

Summary Table of Preparation Methods

Method Key Features Yield/Enrichment Notes
Microbial Biosynthesis C. glutamicum fermentation with ^15N ammonium sulfate 120 µmol/ml, ~95-96% ^15N High isotopic purity, biological route
Enzymatic Synthesis LeuDH catalyzed reductive amination with NADH regeneration 80-85% efficiency Stereospecific, mild conditions
Chemical Boc Protection BOC anhydride protection of ^15N-labeled isoleucine High purity via HPLC Requires pure starting materials
Triflate Alkylation Synthesis Alkylation of di-tert-butyl [^15N]imidodicarbonate High chiral purity Advanced chemical method, scalable
SPPS Incorporation Automated microwave peptide synthesis using BOC-protected ^15N amino acid High incorporation fidelity For peptide synthesis applications

Research Findings and Analytical Verification

  • Isotopic enrichment is routinely confirmed by mass spectrometry (GC-MS, EI, CI modes) and nuclear magnetic resonance (NMR) spectroscopy (^15N NMR, ^13C NMR for site-specific labeling).
  • Enzymatic synthesis yields optically pure L-isomers, avoiding racemization common in chemical synthesis.
  • The enzymatic method benefits from NADH regeneration via glucose dehydrogenase, improving cost-effectiveness.
  • Chemical methods provide flexibility in protecting group strategies and are compatible with solid-phase peptide synthesis techniques.
  • The combination of biosynthetic and chemical methods allows for tailored synthesis depending on scale, purity, and isotopic labeling requirements.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing L-Isoleucine-N-t-BOC (15N) with high isotopic purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions to ensure isotopic integrity. For example, lithium-halogen exchange reactions in tetrahydrofuran (THF) at low temperatures (-70°C) minimize side reactions that could dilute 15N enrichment . Post-synthesis, column chromatography (silica gel or aluminum oxide) is critical for isolating the target compound from unreacted precursors or byproducts. Isotopic purity must be confirmed via 1H/13C-NMR and mass spectrometry (MS), with specific attention to the 15N signal at δ ~340 ppm in 15N-NMR spectra .

Q. How can researchers validate the structural integrity of L-Isoleucine-N-t-BOC (15N) after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR spectroscopy to confirm the presence of the tert-butoxycarbonyl (t-BOC) group (C=O stretch at ~1700 cm⁻¹) .
  • UV-Vis spectroscopy to detect aromatic intermediates (if applicable) during synthesis .
  • 1H-NMR to verify the absence of deprotection (e.g., peaks for free amine groups at δ ~1.5 ppm would indicate t-BOC cleavage) .
  • 15N isotopic enrichment should be quantified using isotope ratio mass spectrometry (IRMS) or 15N-NMR .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic dilution in metabolic studies using L-Isoleucine-N-t-BOC (15N)?

  • Methodological Answer : Isotopic dilution can arise from endogenous amino acid pools. To address this:

  • Use pulse-chase labeling in cell cultures, where the compound is introduced transiently, followed by cold (unlabeled) media to track turnover rates .
  • Optimize HPLC-MS/MS protocols with selected reaction monitoring (SRM) to distinguish 15N-labeled L-isoleucine from natural abundance isotopes. Calibration curves using internal standards (e.g., 13C-labeled analogs) improve quantification accuracy .
  • Control for metabolic cross-talk by co-profiling related branched-chain amino acids (e.g., L-leucine, L-valine) to identify interference .

Q. How can researchers resolve contradictions in kinetic data from L-Isoleucine-N-t-BOC (15N) incorporation into proteins?

  • Methodological Answer : Discrepancies often stem from variable cellular uptake rates or degradation.

  • Perform time-course experiments with sampling at multiple intervals (e.g., 0, 15, 30, 60 minutes) to capture dynamic incorporation .
  • Use knockdown models (e.g., siRNA targeting amino acid transporters) to isolate uptake mechanisms.
  • Validate findings with orthogonal methods, such as radiolabeling (e.g., 3H-isoleucine) or fluorescence tagging , to confirm kinetic trends .

Q. What are the challenges in using L-Isoleucine-N-t-BOC (15N) for in vivo metabolic flux analysis, and how can they be addressed?

  • Methodological Answer : In vivo applications face challenges like rapid catabolism and isotopic scrambling.

  • Stable isotope-resolved metabolomics (SIRM) tracks 15N incorporation into downstream metabolites (e.g., glutamate, urea) via LC-MS or GC-MS .
  • Compartmental modeling accounts for tissue-specific metabolism; for example, liver vs. muscle may exhibit distinct flux rates .
  • Use genetically encoded biosensors (e.g., fluorescent reporters for amino acid availability) to correlate isotopic labeling with real-time metabolic activity .

Methodological Design & Data Analysis

Q. How should researchers design experiments to study the role of L-Isoleucine-N-t-BOC (15N) in protein folding dynamics?

  • Methodological Answer :

  • Hydrogen-deuterium exchange (HDX) mass spectrometry can map conformational changes by comparing 15N-labeled vs. unlabeled protein regions .
  • Nuclear Overhauser effect (NOE) in NMR identifies spatial proximity of 15N-labeled isoleucine residues to other amino acids in folded structures .
  • Control experiments must include denaturation studies (e.g., urea gradient gels) to assess folding stability under varying isotopic enrichment levels .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in 15N enrichment levels?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., PCA or PLS-DA) to identify variables (e.g., reaction temperature, solvent purity) correlating with isotopic consistency .
  • Use ANOVA with Tukey’s post-hoc test to compare enrichment levels across batches.
  • Implement quality control charts (e.g., Shewhart charts) for real-time monitoring of synthetic processes .

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